5-(Benzyloxy)-2,4-dibromoanisole
Description
5-(Benzyloxy)-2,4-dibromoanisole is a halogenated aromatic ether with the molecular formula C₁₄H₁₂Br₂O₂ (molecular weight: 356.06 g/mol). It features a methoxy group (anisole core), a benzyloxy substituent at position 5, and bromine atoms at positions 2 and 4. This compound is structurally significant due to its electron-withdrawing bromine atoms and the benzyloxy group, which can act as a protective moiety in synthetic chemistry.
Properties
Molecular Formula |
C14H12Br2O2 |
|---|---|
Molecular Weight |
372.05 g/mol |
IUPAC Name |
1,5-dibromo-2-methoxy-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12Br2O2/c1-17-13-8-14(12(16)7-11(13)15)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
RJFKHWPWTXCWLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2,4-dibromoanisole typically involves the bromination of 5-(Benzyloxy)anisole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 4 positions of the anisole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzyloxy)-2,4-dibromoanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Formation of substituted anisoles.
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 5-(Benzyloxy)anisole.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)-2,4-dibromoanisole is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2,4-dibromoanisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The benzyloxy group can enhance the compound’s binding affinity to target proteins, while the dibromo substituents may influence its reactivity and stability .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 5-(Benzyloxy)-2,4-dibromoanisole with four structurally analogous compounds:
Key Observations:
- Substituent Effects:
- The methoxy group in anisole derivatives enhances solubility in polar solvents compared to the methyl group in toluene analogs (e.g., 5-BENZYLOXY-2-BROMOTOLUENE) .
- Bromine positioning influences reactivity: 2,4-dibromoanisole lacks the benzyloxy group, making it less sterically hindered but more reactive in electrophilic substitutions.
- The benzyloxy group in this compound and its analogs serves as a protective group, enabling selective functionalization .
- Thermal Properties:
- The methyl-substituted 5-BENZYLOXY-2-BROMOTOLUENE has a defined melting point (69–70.5°C), while brominated anisoles (e.g., 2,4-dibromoanisole) likely exhibit lower melting points due to reduced symmetry .
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